molecular formula C26H21NO3S B272186 3-hydroxy-3-[2-(5-methyl-2-thienyl)-2-oxoethyl]-1-(1-naphthylmethyl)-1,3-dihydro-2H-indol-2-one

3-hydroxy-3-[2-(5-methyl-2-thienyl)-2-oxoethyl]-1-(1-naphthylmethyl)-1,3-dihydro-2H-indol-2-one

Cat. No.: B272186
M. Wt: 427.5 g/mol
InChI Key: AGGVYOSACOEWTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-hydroxy-3-[2-(5-methyl-2-thienyl)-2-oxoethyl]-1-(1-naphthylmethyl)-1,3-dihydro-2H-indol-2-one is a complex organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-3-[2-(5-methyl-2-thienyl)-2-oxoethyl]-1-(1-naphthylmethyl)-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions . The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and cost-effectiveness. This could include the use of continuous flow reactors, advanced catalysts, and automated processes to streamline the synthesis and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-3-[2-(5-methyl-2-thienyl)-2-oxoethyl]-1-(1-naphthylmethyl)-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl group may yield an alcohol.

Scientific Research Applications

3-hydroxy-3-[2-(5-methyl-2-thienyl)-2-oxoethyl]-1-(1-naphthylmethyl)-1,3-dihydro-2H-indol-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-hydroxy-3-[2-(5-methyl-2-thienyl)-2-oxoethyl]-1-(1-naphthylmethyl)-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various receptors and enzymes, modulating their activity and leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-hydroxy-3-[2-(5-methyl-2-thienyl)-2-oxoethyl]-1-(1-naphthylmethyl)-1,3-dihydro-2H-indol-2-one is unique due to its combination of functional groups and structural complexity

Properties

Molecular Formula

C26H21NO3S

Molecular Weight

427.5 g/mol

IUPAC Name

3-hydroxy-3-[2-(5-methylthiophen-2-yl)-2-oxoethyl]-1-(naphthalen-1-ylmethyl)indol-2-one

InChI

InChI=1S/C26H21NO3S/c1-17-13-14-24(31-17)23(28)15-26(30)21-11-4-5-12-22(21)27(25(26)29)16-19-9-6-8-18-7-2-3-10-20(18)19/h2-14,30H,15-16H2,1H3

InChI Key

AGGVYOSACOEWTB-UHFFFAOYSA-N

SMILES

CC1=CC=C(S1)C(=O)CC2(C3=CC=CC=C3N(C2=O)CC4=CC=CC5=CC=CC=C54)O

Canonical SMILES

CC1=CC=C(S1)C(=O)CC2(C3=CC=CC=C3N(C2=O)CC4=CC=CC5=CC=CC=C54)O

Origin of Product

United States

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